molecular formula C18H22ClNO5 B5482223 N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B5482223
M. Wt: 367.8 g/mol
InChI Key: VYUJYFJFZWAEQK-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[2.2.1]heptane core, which is a type of organic compound and a saturated hydrocarbon . It also has a carboxamide group (-CONH2), a chloro group (-Cl), and two methoxy groups (-OCH3) attached to a phenyl ring.


Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a bridged bicyclic compound, derived from a cyclohexane ring with a methylene bridge in the 1,4- position . The other groups are attached to this core, but without more specific information, it’s hard to give a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, norbornane, which has a bicyclo[2.2.1]heptane core, is a crystalline compound with a melting point of 88 °C .

Future Directions

The future directions for this compound would depend on its specific uses and properties. Bicyclo[2.2.1]heptane cores are found in many compounds with various functions, so there could be many potential future directions for this compound .

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5/c1-16(2)17(3)6-7-18(16,25-15(17)22)14(21)20-11-8-10(19)12(23-4)9-13(11)24-5/h8-9H,6-7H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUJYFJFZWAEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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